4-methoxy-3,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide
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Description
Scientific Research Applications
- The compound’s boron-containing moiety makes it suitable for Suzuki–Miyaura (SM) cross-coupling reactions. SM coupling is a powerful method for forming carbon–carbon bonds, and this compound serves as an organoboron reagent in these reactions . Its mild reaction conditions and functional group tolerance contribute to its popularity.
- Researchers have evaluated the synthesized compound for its antimicrobial properties. Against Gram-negative bacteria (E. coli), Gram-positive bacteria (S. aureus), and fungi (C. albicans), it demonstrated varying degrees of activity . Further studies could explore its potential as an antimicrobial agent.
- In cellular studies, this compound significantly increased apoptosis (cell death) in human colon cancer cells (HCT116 and Caco-2) in a concentration-dependent manner. Understanding its mechanism of action could lead to novel cancer therapies .
- In animal models, the compound reduced liver damage induced by carbon tetrachloride (CCl₄). Its antioxidant properties likely contribute to this protective effect . Investigating its impact on liver health could be valuable.
- The compound’s indole moiety is a prevalent structural motif in various bioactive molecules. Researchers have used similar indole derivatives in the synthesis of complex compounds, such as azepinoindoles . Exploring its versatility in indole-based chemistry is promising.
- Given its unique structure, this compound could serve as a ligand in transition metal complexes. These complexes often exhibit interesting catalytic, magnetic, or optical properties. Investigating its coordination chemistry could yield novel materials .
Suzuki–Miyaura Coupling Reagents
Antimicrobial Activity
Apoptosis Induction
Hepatoprotective Effects
Indole Derivatives Synthesis
Transition Metal Complexes
properties
IUPAC Name |
4-methoxy-3,5-dimethyl-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-11-7-15(8-12(2)18(11)24-4)25(22,23)19-14-5-6-16-13(9-14)10-17(21)20(16)3/h5-9,19H,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVZSLZVIYQMNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-3,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide |
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